N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Overview

Description

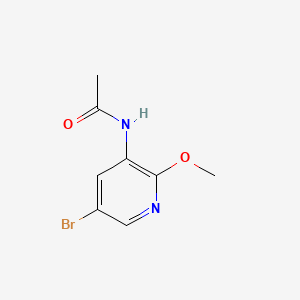

N-(5-bromo-2-methoxypyridin-3-yl)acetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an acetamide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)acetamide typically involves the reaction of 5-bromo-2-methoxypyridin-3-amine with acetic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-bromo-2-methoxypyridin-3-amine} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-2-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(5-bromo-2-methoxypyridin-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceutical agents with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: The compound is also utilized in the development of advanced materials, including liquid crystals and polymers. Its unique structural features make it a valuable component in the design of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups can influence its binding affinity and selectivity towards these targets, thereby modulating its pharmacological effects.

Comparison with Similar Compounds

5-bromo-2-methoxypyridine: Lacks the acetamide group, making it less versatile in certain synthetic applications.

N-(2-bromo-5-methoxypyridin-3-yl)pivalamide: Similar structure but with a pivalamide group instead of an acetamide group, which can affect its reactivity and applications.

5-bromo-2-methoxypyridin-3-amine: Precursor to N-(5-bromo-2-methoxypyridin-3-yl)acetamide, used in similar synthetic routes.

Uniqueness: this compound is unique due to the presence of both the methoxy and acetamide groups, which confer specific chemical properties and reactivity

Biological Activity

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxypyridin-3-amine with acetic anhydride. The reaction can be represented as follows:

This synthetic route allows for the production of the compound under controlled conditions, ensuring high yields and purity. The compound's structure features a bromine atom and a methoxy group on the pyridine ring, which may influence its reactivity and biological activity.

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The methoxy and acetamide groups enhance its binding affinity, potentially modulating pharmacological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for this compound in treating infections.

- Anti-inflammatory Effects : The compound may also interact with inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Biological Activity Data

Research has explored the biological activity of this compound in various contexts. Below is a summary table illustrating key findings from recent studies:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, particularly E. coli, with an IC50 value of 12.4 µM. This suggests potential use in developing new antibiotics.

- Cytotoxicity Evaluation : In vitro tests revealed moderate cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 25 µM. This indicates that the compound may serve as a lead structure for anticancer drug development.

- Anti-inflammatory Mechanism : Research indicated that the compound could inhibit TNF-alpha production in macrophages (RAW 264.7 cell line), showcasing its potential as an anti-inflammatory agent.

Properties

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYRNQHUIOWPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732512 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257553-90-4 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.